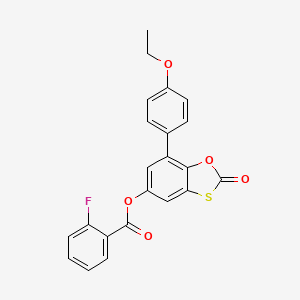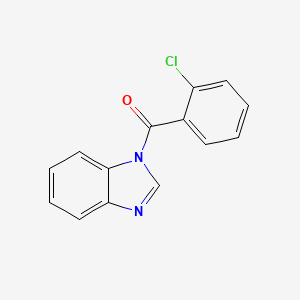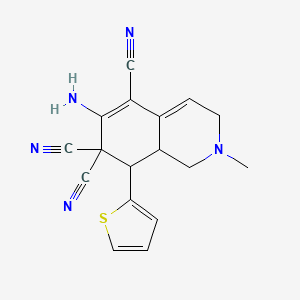![molecular formula C23H31NO4S2 B11402191 N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-[(3-methylthiophen-2-yl)methyl]benzamide](/img/structure/B11402191.png)
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-[(3-methylthiophen-2-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-(HEXYLOXY)-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]BENZAMIDE is a complex organic compound featuring a benzamide core with various functional groups attached
Preparation Methods
The synthesis of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-(HEXYLOXY)-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]BENZAMIDE involves multiple steps, starting with the preparation of the thiolan ring and the benzamide core. The reaction conditions typically require specific catalysts and solvents to ensure the correct formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiolan ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzamide core or the thiolan ring.
Substitution: The hexyl group and the methylthiophene moiety can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways.
Comparison with Similar Compounds
Similar compounds include other benzamide derivatives and thiolan-containing molecules Compared to these compounds, N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-(HEXYLOXY)-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]BENZAMIDE may exhibit unique properties due to its specific functional groups and structural configuration
Properties
Molecular Formula |
C23H31NO4S2 |
|---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-hexoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide |
InChI |
InChI=1S/C23H31NO4S2/c1-3-4-5-6-13-28-21-9-7-19(8-10-21)23(25)24(16-22-18(2)11-14-29-22)20-12-15-30(26,27)17-20/h7-11,14,20H,3-6,12-13,15-17H2,1-2H3 |
InChI Key |
OSSGUOPKCGZJMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)N(CC2=C(C=CS2)C)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-(4-methoxybenzyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11402118.png)
![N-(4-Ethylphenyl)-3-phenyl-5,7-dihydrospiro[[1,2,4]triazolo[3,4-B][1,3,4]thiadiazine-6,1'-cyclohexane]-7-carboxamide](/img/structure/B11402120.png)
![Diethyl {2-(4-methoxybenzyl)-5-[(pyridin-3-ylmethyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B11402123.png)

![10-methyl-3-(4-methylbenzyl)-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11402132.png)

![2-{[2-(4-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)propanamide](/img/structure/B11402137.png)
![Ethyl 2-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B11402138.png)
![Dimethyl [2-(4-methoxyphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL]phosphonate](/img/structure/B11402161.png)
![6-(4-chlorophenyl)-N-(2-ethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11402169.png)

![N-(2-{1-methyl-5-[(phenoxyacetyl)amino]-1H-benzimidazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B11402184.png)
![5-({[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B11402185.png)
